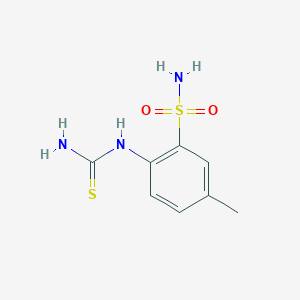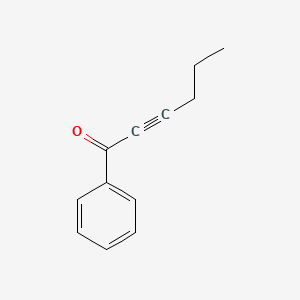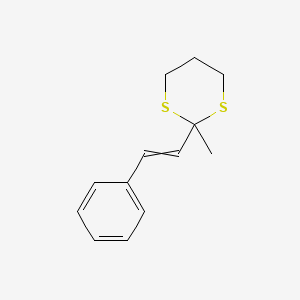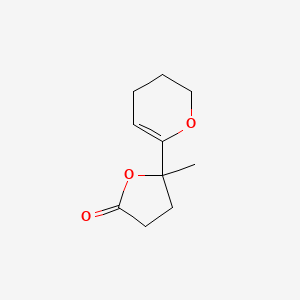![molecular formula C9H14NO3P B14472857 [(Dimethylamino)(phenyl)methyl]phosphonic acid CAS No. 67623-08-9](/img/structure/B14472857.png)
[(Dimethylamino)(phenyl)methyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Dimethylamino)(phenyl)methyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a [(dimethylamino)(phenyl)methyl] moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethylamino)(phenyl)methyl]phosphonic acid can be achieved through several methods. One common approach involves the Michaelis–Arbuzov reaction, where a phosphite ester reacts with an alkyl halide to form a phosphonate ester, which is subsequently hydrolyzed to yield the phosphonic acid . Another method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite . These reactions typically require catalysts or specific conditions such as elevated temperatures or the use of microwaves to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(Dimethylamino)(phenyl)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phosphonic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids .
Scientific Research Applications
[(Dimethylamino)(phenyl)methyl]phosphonic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [(Dimethylamino)(phenyl)methyl]phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions, making it effective as a chelating agent and corrosion inhibitor . Additionally, the compound’s ability to participate in various chemical reactions allows it to modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
[(Dimethylamino)(phenyl)methyl]phosphonic acid can be compared with other similar compounds, such as:
Dimethyl methylphosphonate: A simpler phosphonate ester used in various industrial applications.
Aminophosphonic acids: Compounds with similar structures but different functional groups, used as chelating agents and in medicinal chemistry.
Bisphosphonates: A class of compounds used in the treatment of osteoporosis, which share the phosphonic acid moiety but have different substituents.
Properties
CAS No. |
67623-08-9 |
|---|---|
Molecular Formula |
C9H14NO3P |
Molecular Weight |
215.19 g/mol |
IUPAC Name |
[dimethylamino(phenyl)methyl]phosphonic acid |
InChI |
InChI=1S/C9H14NO3P/c1-10(2)9(14(11,12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H2,11,12,13) |
InChI Key |
VNAVXNXLUFFUNS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14472782.png)
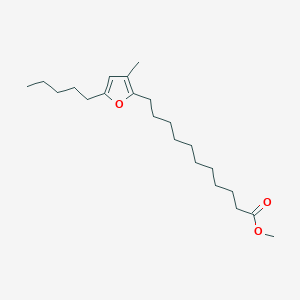
![(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid](/img/structure/B14472811.png)
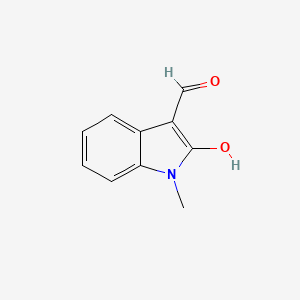
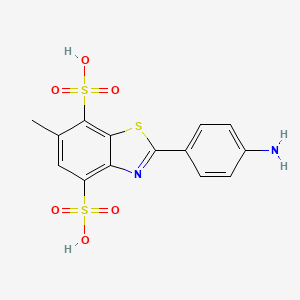
![4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14472818.png)
